molecular formula C18H19N3OS B5592642 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide

Cat. No. B5592642
M. Wt: 325.4 g/mol
InChI Key: RGINBLMFQUFCJB-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential in various applications due to their unique chemical structures. The core structure comprises a pyridine ring, known for its role in pharmaceuticals and materials science, modified with various functional groups that impart specific properties and reactivities.

Synthesis Analysis

The synthesis of similar pyridine derivatives typically involves multi-step chemical reactions, starting from basic pyridine compounds and introducing specific substituents through reactions such as nucleophilic substitution, condensation, and cycloaddition. For instance, Shatsauskas et al. (2017) described a multi-step synthesis involving the reaction of 2-cyanoacetamide with benzylideneacetone to yield a pyridinone derivative, which then undergoes further transformations to produce a variety of functionalized pyridines (Shatsauskas et al., 2017).

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be modified with various substituents affecting the compound's physical and chemical properties. X-ray crystallography is a common method for determining these structures in detail, providing insights into the arrangement of atoms and the geometry of the molecule, as demonstrated by Dyachenko and Chernega (2005) for similar compounds (Dyachenko & Chernega, 2005).

Scientific Research Applications

Chemical Synthesis and Reactivity

2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide is part of a broader category of chemicals that have been a subject of extensive research due to their potential in chemical synthesis and reactivity. One study focused on the synthesis of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one derivatives, highlighting the versatility of cyanoacetamide derivatives in synthesizing a wide range of heterocyclic compounds. The research demonstrates the compound's role in forming azomethine and N-acylated derivatives through reactions with acyl halides and other substrates, showcasing its utility in creating complex molecular architectures (Shatsauskas et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyridines, thiones, and thienopyridines, is another crucial area of application. For instance, reactions involving cyanothioacetamide have led to the creation of 6-substituted 3-cyano-5-nitropyridine-2(1H)-thiones, which serve as intermediates for further chemical transformations. This showcases the compound's utility in synthesizing novel heterocycles that could have various applications in medicinal chemistry and materials science (Chunikhin et al., 2003).

Antimicrobial and Antitumor Activities

Several derivatives of cyanoacetamide, including those related to 2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-methyl-N-phenylacetamide, have been explored for their biological activities. Compounds synthesized from cyanoacetamide derivatives have shown promising antimicrobial and antitumor activities. This indicates the potential of such compounds in developing new therapeutic agents. For example, a study demonstrated the synthesis of novel thiazole, pyridone, and other derivatives showing significant antimicrobial properties, suggesting the application of these compounds in creating new antimicrobial agents (Darwish et al., 2014).

properties

IUPAC Name

2-(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-12-13(2)16(10-19)18(20-14(12)3)23-11-17(22)21(4)15-8-6-5-7-9-15/h5-9H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGINBLMFQUFCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N=C1C)SCC(=O)N(C)C2=CC=CC=C2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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